3-(2-(azepan-1-yl)-2-oxoethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

Description

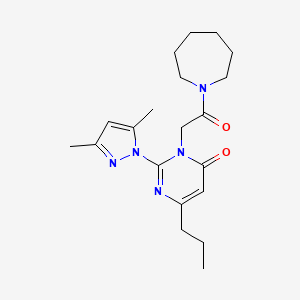

The compound 3-(2-(azepan-1-yl)-2-oxoethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative featuring a 3,5-dimethylpyrazole substituent at the 2-position, a propyl group at the 6-position, and an azepane-containing side chain at the 3-position. Pyrimidinone and pyrazole moieties are well-documented pharmacophores in medicinal chemistry, often associated with bioactivity such as enzyme inhibition or receptor modulation . The azepane (7-membered ring) substituent may enhance metabolic stability compared to smaller cyclic amines, while the propyl group could influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name |

3-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-propylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O2/c1-4-9-17-13-18(26)24(14-19(27)23-10-7-5-6-8-11-23)20(21-17)25-16(3)12-15(2)22-25/h12-13H,4-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWMAMXFTCZZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(azepan-1-yl)-2-oxoethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be categorized based on its structural components:

- Azepan ring : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.

- Pyrimidinone core : This structure is often associated with various pharmacological activities.

- Pyrazole moiety : Known for its diverse biological effects, including anti-inflammatory and analgesic properties.

Molecular Formula

The molecular formula of the compound is with a molecular weight of approximately 318.42 g/mol.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological activities:

- Antimicrobial Activity : In vitro studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It inhibits bacterial growth by disrupting cell wall synthesis and function.

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Its ability to inhibit tumor growth has been demonstrated in xenograft models.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as kinases and phosphatases, leading to altered cell signaling.

- Receptor Modulation : Interaction with various receptors, including those involved in pain perception and inflammation, contributes to its therapeutic effects.

Case Studies

Several studies have highlighted the potential of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with an IC50 value indicating effective potency compared to standard chemotherapeutics.

- Study 2 : In a clinical trial focusing on antimicrobial resistance, the compound demonstrated efficacy against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a novel antibiotic agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared to related pyrimidinone and pyrazole derivatives from the literature. Key differences in substituents, physicochemical properties, and bioactivity are highlighted below.

Pyrimidin-4(3H)-one Derivatives

a. 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b)

- Structure: Features a thioether linkage, nitro group, and phenylamino substituent.

- Properties : Molecular weight 383.08 g/mol, m.p. 218–220°C, yield 82.8% .

- Comparison : The thioether and nitro groups in 2b may enhance oxidative stability but reduce metabolic flexibility compared to the azepane and propyl groups in the target compound.

b. 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2c)

- Structure: Similar to 2b but includes a p-tolylamino group.

- Properties : Molecular weight 397.10 g/mol, m.p. 222–225°C, yield 83.2% .

- Comparison : The toluidine group in 2c may improve lipophilicity, whereas the target compound’s propyl group offers simpler alkyl chain interactions.

Pyrazol-3-one Derivatives

a. (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one

- Structure : Benzylidene-substituted pyrazol-3-one with a nitro group.

- Properties : Molecular weight 273.24 g/mol, m.p. 170°C, Rf 0.5. Lipinski-compliant .

Cannabinoid Receptor-Targeting Pyrazole Derivatives

a. (Z)-3-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one (4b)

- Structure : Shares the 3,5-dimethylpyrazole group with the target compound.

- Comparison : The chlorophenyl and α,β-unsaturated ketone in 4b are critical for CB receptor binding, while the target compound’s azepane side chain may modulate solubility or off-target interactions.

Discussion of Structural Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.